REACTION_CXSMILES
|
CS([O-])(=O)=O.[F:6][C:7]([F:33])([C:18]1N2N=C(C3C=NN(C)C=3)C=CC2=[N:20][N:19]=1)[C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][CH:12]=[CH:11]2.C(=O)([O-])[O-:35].[Na+].[Na+]>C(OCC)(=O)C.O>[F:6][C:7]([F:33])([C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][CH:12]=[CH:11]2)[C:18]([NH:19][NH2:20])=[O:35] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)[O-]
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C2C=CC=NC2=CC1)(C1=NN=C2N1N=C(C=C2)C=2C=NN(C2)C)F
|
Name
|
ethyl acetate water
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C2C=CC=NC2=CC1)(C1=NN=C2N1N=C(C=C2)C=2C=NN(C2)C)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
crystallises from the solvent mixture
|
Type
|
FILTRATION
|
Details
|
The solids are filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)NN)(C=1C=C2C=CC=NC2=CC1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |